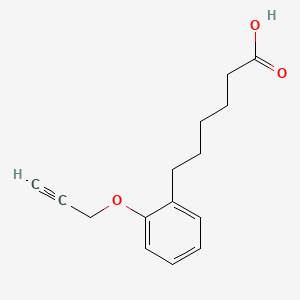

6-(2-propargyloxyphenyl)hexanoic acid

概要

説明

プロピレンホスホン酸は、プロピレンホスホン酸としても知られており、さまざまな分野で重要な用途を持つ化学化合物です。それは、ホスホノマイシンなどの広域スペクトル抗生物質の合成における重要な中間体です。この化合物は、その独特の化学的性質とさまざまな化学反応に関与する能力で知られています。

製造方法

プロピレンホスホン酸の製造には、いくつかの段階が含まれます。一般的な方法の1つは、三塩化リンとプロパルギルアルコールを初期の原料として開始することです。反応には、発生した塩化水素をガス流によって除去するために、系と反応しないガスを導入することが含まれます。次に、混合物をtert-ブチルアルコールで処理し、加熱、転位、触媒的還元して、プロピレンホスホン酸のジ-tert-ブチルエステルを得ます。 最終的に、エステルは酸性条件下で加水分解され、プロピレンホスホン酸が得られます .

準備方法

The preparation of propylene phosphonic acid involves several steps. One common method starts with phosphorus trichloride and propargyl alcohol as initial raw materials. The reaction involves introducing a gas that does not react with the system to remove generated hydrogen chloride by gas flow. The mixture is then treated with tert-butyl alcohol, heated, rearranged, and catalytically hydrogenated to obtain the di-tert-butyl ester of propylene phosphonic acid. Finally, the ester is hydrolyzed under acidic conditions to yield propylene phosphonic acid .

化学反応の分析

Enzymatic Inhibition of Cytochrome P450 Epoxygenases

PPOH selectively inhibits CYP4A2 and CYP4A3 isozymes, which catalyze arachidonic acid epoxygenation at positions 11 and 12. Key characteristics include:

-

Selectivity : No inhibition of CYP4A1-mediated ω-hydroxylation (20-HETE synthesis) .

-

Mechanism : Competes with arachidonic acid for CYP binding, likely through hydrophobic interactions and propargyl group coordination .

| Parameter | CYP4A2/CYP4A3 Inhibition | CYP4A1 ω-Hydroxylation |

|---|---|---|

| Reaction Affected | Epoxygenation (11,12-EET) | 20-HETE synthesis |

| IC₅₀ | 90 µM | No inhibition |

| Key Structural Motif | Propargyloxy phenyl | N/A |

Biochemical Interactions in Vascular Studies

PPOH is used to dissect vasodilatory pathways involving CYP epoxygenases:

Human Coronary Arteriole (HCA) Dilation

-

ADP-induced dilation : Unaffected by PPOH (3×10⁻⁵ M), indicating CYP epoxygenases are not involved .

-

Bradykinin (BK)-induced dilation : Similarly unaffected, supporting H₂O₂ as the primary EDHF in this pathway .

| Inhibitor Tested | Target | Effect on BK Dilation |

|---|---|---|

| PPOH (3×10⁻⁵ M) | CYP epoxygenases | No inhibition |

| Catalase | H₂O₂ scavenger | 61% maximal dilation |

Interaction with Hydrogen Peroxide (H₂O₂)

-

Competitive Inhibition : H₂O₂ suppresses CYP2C9 and CYP2J2 epoxygenase activity (IC₅₀ = 13 µM and 0.3 µM, respectively), reducing EET synthesis .

-

Functional Antagonism : H₂O₂ attenuates AA-induced dilation in HCAs, suggesting redox modulation of CYP activity .

Synthetic and Analytical Data

While PPOH’s synthesis route is not explicitly detailed in accessible sources, its analogs and derivatives are synthesized via:

-

Propargylation : Coupling propargyl bromide to phenolic intermediates .

-

Carboxylic Acid Functionalization : Hexanoic acid chain elongation using standard alkylation techniques .

Key Analytical Properties :

科学的研究の応用

Chemical Properties and Mechanisms

6-(2-Propargyloxyphenyl)hexanoic acid is characterized by its unique structure, which contributes to its biological activity. It acts as an inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). The inhibition of this enzyme can lead to an increase in EETs, which are known for their vasodilatory effects and potential benefits in cardiovascular health .

Pharmacological Applications

-

Cardiovascular Research :

- The compound has been studied for its role in modulating vascular responses. In a study involving cirrhotic rats, it was shown that inhibition of soluble epoxide hydrolase could reduce portal pressure, indicating potential therapeutic applications for conditions like portal hypertension .

- Additionally, it has been implicated in enhancing the myogenic response of mesenteric arteries, suggesting a protective role against vascular complications associated with liver cirrhosis .

-

Inflammatory Diseases :

- This compound is being investigated for its anti-inflammatory properties. Research indicates that structural derivatives of similar compounds have shown promise as receptor antagonists for leukotriene B4, which plays a significant role in inflammatory processes . The ability of this compound to modulate inflammatory pathways could lead to its use in treating various inflammatory diseases.

Case Studies and Research Findings

- Vasodilatory Mechanisms : A study highlighted the interaction between hydrogen peroxide and cytochrome P450 epoxygenases in human coronary arterioles. The findings suggest that this compound can influence these interactions, thereby affecting vasodilatory responses . This mechanism underscores its potential utility in cardiovascular therapies.

- Clinical Implications : In vivo studies have demonstrated the efficacy of compounds similar to this compound in inhibiting leukotriene-induced airway obstruction, showcasing its potential as a therapeutic agent for respiratory conditions .

Data Table: Summary of Applications

作用機序

プロピレンホスホン酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、エポキシゲナーゼ酵素の活性を阻害することによって、エポキシエイコサトリエン酸の合成を阻害することが知られています。この阻害は、血管拡張や神経血管カップリングなど、さまざまな生物学的プロセスに影響を与えます。 この化合物の効果は、シトクロムP450酵素やアラキドン酸代謝産物の合成に関与する他の分子標的との相互作用を通じて媒介されます .

類似の化合物との比較

プロピレンホスホン酸は、次のような他の類似の化合物と比較することができます。

リン酸: 両方の化合物はリンを含みますが、リン酸は異なる化学的性質と用途を持っています。

ホスホン酸: プロピレンホスホン酸と同様に、ホスホン酸はさまざまな化学反応と工業用途で使用されます。

ホスホノマイシン: この抗生物質は、プロピレンホスホン酸を中間体として使用して合成されており、医薬品におけるこの化合物の重要性を強調しています

プロピレンホスホン酸は、その特定の化学構造と、幅広い化学反応に関与する能力により、研究と工業用途の両方で貴重な化合物となっています。

類似化合物との比較

Propylene phosphonic acid can be compared with other similar compounds, such as:

Phosphoric acid: Both compounds contain phosphorus, but phosphoric acid has different chemical properties and applications.

Phosphonic acid: Similar to propylene phosphonic acid, phosphonic acid is used in various chemical reactions and industrial applications.

Phosphonomycin: This antibiotic is synthesized using propylene phosphonic acid as an intermediate, highlighting the importance of the compound in pharmaceutical applications

Propylene phosphonic acid is unique due to its specific chemical structure and its ability to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.

生物活性

6-(2-Propargyloxyphenyl)hexanoic acid (PPOH) is a synthetic compound with significant biological activity, particularly as an inhibitor of cytochrome P450 epoxygenase enzymes. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 206052-01-9

- Molecular Formula : C16H22O3

- Molecular Weight : 262.35 g/mol

PPOH is characterized by the presence of a propargyloxy group attached to a phenyl ring, which contributes to its unique pharmacological properties.

PPOH primarily functions as an inhibitor of cytochrome P450 epoxygenase activity. This inhibition affects the metabolism of arachidonic acid, leading to alterations in the production of epoxyeicosatrienoic acids (EETs), which are known for their vasodilatory effects. The inhibition of this pathway has implications for vascular function and blood pressure regulation.

1. Vascular Effects

A study examining the effects of PPOH on functional vasodilation in rat models demonstrated its role in modulating arteriolar responses. When applied in conjunction with other inhibitors, PPOH did not significantly alter the vasodilatory response, suggesting its selective inhibition may preserve some vascular function:

- Experimental Setup : Rat spinotrapezius muscle was treated with PPOH alongside other inhibitors (l-NAME and indomethacin).

- Findings : The study found that while l-NAME significantly inhibited vasodilation, the presence of PPOH did not further diminish this effect, indicating a complex interaction between these pathways .

2. Inhibition of Cytochrome P450 Activity

PPOH has been shown to selectively inhibit cytochrome P450 epoxygenase activity, which is crucial for converting arachidonic acid into EETs. This action can lead to decreased levels of EETs and may have therapeutic implications for conditions characterized by excessive vasodilation or inflammation:

- Study Reference : Research indicates that PPOH is effective in elucidating the role of EETs in renal function and cardiovascular health .

Table 1: Summary of Key Studies Involving PPOH

Clinical Implications

The biological activity of this compound suggests potential therapeutic applications in cardiovascular diseases and conditions involving dysregulated vascular tone. By modulating the cytochrome P450 pathway, PPOH may offer a novel approach to managing hypertension and related disorders.

特性

IUPAC Name |

6-(2-prop-2-ynoxyphenyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-2-12-18-14-10-7-6-9-13(14)8-4-3-5-11-15(16)17/h1,6-7,9-10H,3-5,8,11-12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNYTKVXYZYERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40706337 | |

| Record name | 6-{2-[(Prop-2-yn-1-yl)oxy]phenyl}hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40706337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206052-01-9 | |

| Record name | 6-{2-[(Prop-2-yn-1-yl)oxy]phenyl}hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40706337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。